molecular formula C24H30N2O2 B2388178 4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide CAS No. 946367-80-2

4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

Cat. No.: B2388178
CAS No.: 946367-80-2
M. Wt: 378.516
InChI Key: DUKLHBKHLGBDOF-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via acylation using isobutyryl chloride in the presence of a base such as pyridine.

    Attachment of the Benzamide Moiety: The final step involves coupling the tetrahydroquinoline derivative with 4-tert-butylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: A closely related compound with a similar structure but different substitution pattern.

    Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate: Another compound featuring a tert-butyl group and benzamide moiety.

Uniqueness

4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide is unique due to its specific substitution pattern and the presence of both a tetrahydroquinoline and benzamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-16(2)23(28)26-14-6-7-18-15-20(12-13-21(18)26)25-22(27)17-8-10-19(11-9-17)24(3,4)5/h8-13,15-16H,6-7,14H2,1-5H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKLHBKHLGBDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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